![molecular formula C11H13NO4 B2508971 Ethyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate CAS No. 105356-50-1](/img/structure/B2508971.png)
Ethyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate
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Overview
Description
The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use .
Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .Chemical Reactions Analysis
Pyrrole and its derivatives are involved in a variety of chemical reactions. They can undergo electrophilic substitution reactions, similar to other aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Pyrrole is a polar compound and it is more reactive than benzene due to the presence of a nitrogen atom .Scientific Research Applications
Single-Atom Catalysts
Ethyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate: has found relevance in the realm of single-atom catalysts. These catalysts consist of isolated metal atoms anchored on a support material. Here’s why they matter:
- Applications :
Organic Synthesis
The pyrazole-5-carboxylate moiety within our compound has intriguing applications in organic synthesis:
- Directing Group : It acts as both a directing and transforming group. Researchers have harnessed its reactivity to selectively functionalize other molecules .
Enhanced Oil Recovery (EOR)
In the oil industry, polymers like pyrazole-5-carboxylate derivatives have been investigated for enhanced oil recovery:
Safety and Hazards
properties
IUPAC Name |
ethyl 4-(1-methylpyrrol-2-yl)-2,4-dioxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-3-16-11(15)10(14)7-9(13)8-5-4-6-12(8)2/h4-6H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYAONKFLBHYCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=CN1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate |
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